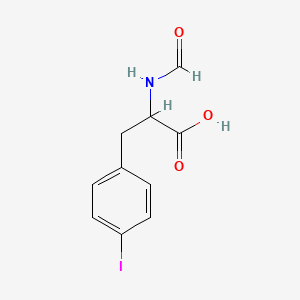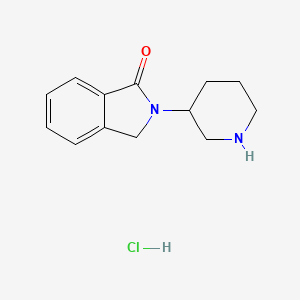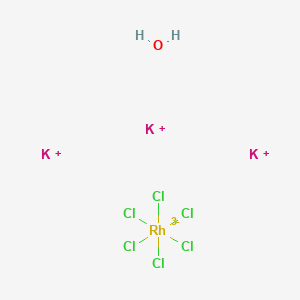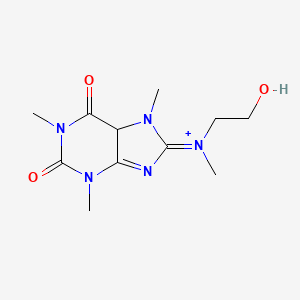
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate” is a complex organic molecule that contains zinc as a central metal ion coordinated with organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate typically involves the coordination of zinc ions with the organic ligands. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the coordination reaction. The ligands, 2,2-dimethylpropanoate and ethyl 3-chlorobenzene-2-ide-1-carboxylate, are prepared separately and then reacted with zinc salts such as zinc chloride or zinc acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The organic ligands can be oxidized under specific conditions, leading to the formation of new products.
Reduction: The compound can be reduced using reducing agents, which may alter the coordination environment of the zinc ion.
Substitution: The ligands can be substituted with other organic groups, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. The zinc ion plays a crucial role in inhibiting the growth of bacteria and fungi.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. The coordination complex can be designed to release therapeutic agents in a controlled manner.
Industry
In the industrial sector, the compound is used in the production of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism by which zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate exerts its effects involves the coordination of zinc ions with the organic ligands. The zinc ion acts as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: A simple zinc salt used in various applications, including as a dietary supplement and in chemical synthesis.
Zinc chloride: Another common zinc salt used in organic synthesis and as a catalyst.
Zinc oxide: A widely used compound in materials science and as a sunscreen ingredient.
Uniqueness
Zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate is unique due to its complex coordination environment, which allows for selective and efficient catalysis in organic reactions
Properties
Molecular Formula |
C14H17ClO4Zn |
|---|---|
Molecular Weight |
350.1 g/mol |
IUPAC Name |
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate |
InChI |
InChI=1S/C9H8ClO2.C5H10O2.Zn/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4(6)7;/h3-5H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
ZRAXMGSTUYIDPY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=[C-]C(=CC=C1)Cl.CC(C)(C)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)

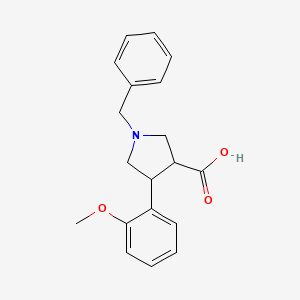
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
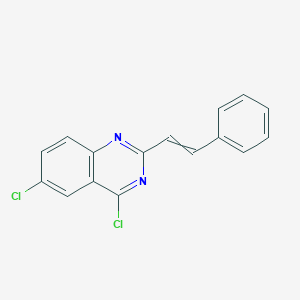
![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
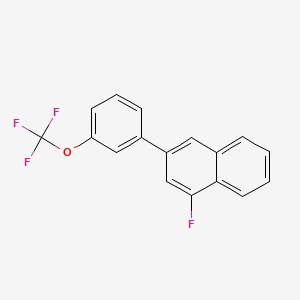
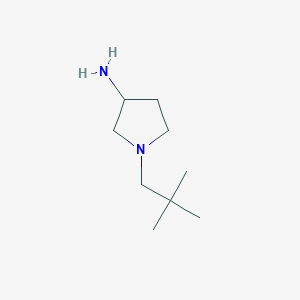
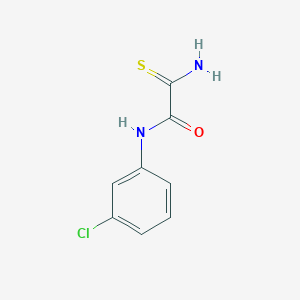
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)
